molecular formula C24H20N2O4S B250912 N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

Cat. No. B250912
M. Wt: 432.5 g/mol
InChI Key: JAOATPLIHZIGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide, also known as MN-64, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide involves the binding of the compound to the sigma-2 receptor. This binding triggers a series of biochemical reactions that ultimately lead to the induction of apoptosis, or programmed cell death, in cancer cells. N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide has also been found to have anti-inflammatory and analgesic effects, which may be due to its interaction with other receptors in the body.
Biochemical and Physiological Effects:
N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide has been shown to have neuroprotective properties. It has also been found to have a positive effect on learning and memory, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide for lab experiments is its high affinity for the sigma-2 receptor. This makes it a valuable tool for studying the role of the sigma-2 receptor in cancer and other diseases. However, N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize and study.

Future Directions

There are several potential future directions for research on N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide. One area of interest is the development of sigma-2 receptor-targeted therapies for cancer. Another potential application of N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the long-term effects of N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide on the body and its potential as a therapeutic agent for a range of diseases.
Conclusion:
N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a promising compound with potential applications in medical research. Its high affinity for the sigma-2 receptor makes it a valuable tool for studying the role of this receptor in cancer and other diseases. While N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a relatively new compound, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and other conditions warrants further research.

Synthesis Methods

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-4-methoxyaniline with 3-methoxynaphthalene-2-carboxylic acid to form an intermediate product. This intermediate product is then reacted with thiophene-2-carboxylic acid to produce N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide. The synthesis of N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Scientific studies have shown that N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide has a high affinity for the sigma-2 receptor, which is overexpressed in many cancer cells. This makes N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide a promising candidate for the development of sigma-2 receptor-targeted therapies for cancer.

properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H20N2O4S/c1-29-20-13-16-7-4-3-6-15(16)12-18(20)23(27)25-17-9-10-19(21(14-17)30-2)26-24(28)22-8-5-11-31-22/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

JAOATPLIHZIGGF-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC

Origin of Product

United States

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